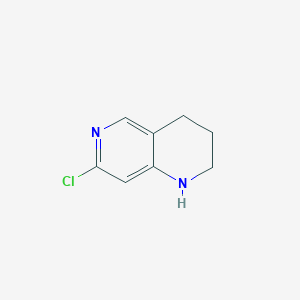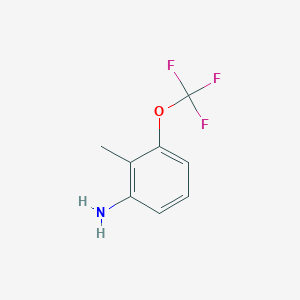![molecular formula C22H29N3O5 B12291759 cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)
cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor. The linear peptide is then cyclized through a head-to-tail cyclization reaction, often facilitated by coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The cyclization step is optimized to achieve high yields and purity. Purification is typically done using high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product as a solid powder.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] can undergo various chemical reactions, including:
Oxidation: The dehydroalanine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide bonds can be reduced to form linear peptides.
Substitution: The phenyl groups on norvaline can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the dehydroalanine residue.
Reduction: Linear peptides with reduced peptide bonds.
Substitution: Substituted phenyl derivatives on the norvaline residue.
Applications De Recherche Scientifique
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to enzymes and receptors with high affinity. The phenyl groups on norvaline and the dehydroalanine residue play crucial roles in its binding interactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(D-Ala-Val): Another cyclic peptide with similar structural features but different amino acid composition.
Cyclo(D-Ala-D-Ala): Known for its role in bacterial cell wall synthesis.
Cyclo(Δ-Ala-L-Val): A diketopiperazine with antimicrobial properties.
Uniqueness
Cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha] is unique due to its specific combination of amino acids and the presence of phenyl groups on norvaline. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H29N3O5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28) |
Clé InChI |
STNGYOBVEDNUSB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)




![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
